Bayogenin is a natural product found in Phytolacca dodecandra, Mosla chinensis, and other organisms with data available.
Bayogenin
CAS No.: 6989-24-8
Cat. No.: VC21352769
Molecular Formula: C30H48O5
Molecular Weight: 488.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6989-24-8 |
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Molecular Formula | C30H48O5 |
Molecular Weight | 488.7 g/mol |
IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Standard InChI | InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 |
Standard InChI Key | RWNHLTKFBKYDOJ-JEERONPWSA-N |
Isomeric SMILES | C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C |
Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C |
Chemical Properties of Bayogenin
Molecular Structure and Formula
Bayogenin features a complex pentacyclic structure characteristic of oleanane-type triterpenoids. While the exact molecular formula isn't explicitly stated in all available research, it can be deduced based on comparison with its glycosylated derivative, Bayogenin 3-O-cellobioside (C42H68O15) . The structure includes multiple hydroxyl groups, which serve as sites for glycosylation, particularly at the O-3 position where various sugar moieties can attach to form glycosides with enhanced biological activities .
Physical and Biochemical Properties
As a pentacyclic triterpenoid, Bayogenin likely exists as a crystalline solid at room temperature with limited water solubility. The addition of sugar moieties through glycosylation, as in Bayogenin 3-O-cellobioside, increases its water solubility due to the addition of hydrophilic sugar groups.
Table 1 provides a comparison of the chemical properties of Bayogenin and its glycosylated derivatives:
Property | Bayogenin | Bayogenin 3-O-cellobioside | Bayogenin 3-O-β-D-glucopyranoside |
---|---|---|---|
Classification | Pentacyclic triterpenoid | Pentacyclic triterpenoid, disaccharide derivative, triterpenoid saponin | Glycosylated saponin |
Glycone | None | Cellobiosyl residue at O-3 position | β-D-glucopyranosyl at O-3 position |
Role | Plant metabolite | Plant defense metabolite | Plant defense metabolite |
Molecular Formula | Not specified in research | C42H68O15 | Not specified in research |
Biosynthesis and Metabolism
Biosynthetic Pathway
While the specific biosynthetic pathway for Bayogenin isn't detailed in current research, it typically follows the general pathway for pentacyclic triterpenoids. This involves the cyclization of 2,3-oxidosqualene catalyzed by oxidosqualene cyclases to form the pentacyclic skeleton, followed by a series of oxidation reactions catalyzed by cytochrome P450 enzymes to introduce the various functional groups present in Bayogenin.
Metabolic Regulation
In plants, Bayogenin serves as a precursor for various glycosides, particularly Bayogenin 3-O-cellobioside and Bayogenin 3-O-β-D-glucopyranoside . These glycosylation reactions are part of the plant's secondary metabolism and play important roles in plant defense mechanisms. Research indicates that genes encoding enzymes involved in steroid biosynthesis, likely including those responsible for Bayogenin metabolism, show differential expression during rice-Pyricularia oryzae interactions , suggesting that Bayogenin metabolism is regulated in response to pathogen attack.
Biological Activities
Antimicrobial Properties
Bayogenin exhibits antimicrobial activities, which are significantly enhanced in its glycosylated forms. For example, the antimicrobial activity of Bayogenin was improved with its glycoside amole F (15), as reported in research examining antimicrobial activity against various pathogens . This suggests that glycosylation plays a crucial role in enhancing the antimicrobial properties of Bayogenin.
Compound | Concentration Range | Effect on Conidia Germination | Effect on Appressorium Formation |
---|---|---|---|
Bayogenin (non-glycosylated) | 5-100 nM/L | No effect | No effect |
Bayogenin 3-O-β-D-glucopyranoside | 5-100 nM/L | Dose-dependent inhibition | Dose-dependent inhibition |
Hedegeranin | 5-100 nM/L | No effect | No effect |
Oleanolic acid | 5-100 nM/L | No effect | No effect |
This data clearly demonstrates the specificity of glycosylated Bayogenin in inhibiting the infectious development of P. oryzae, as other related saponins (Hedegeranin and Oleanolic acid) showed no inhibitory effects despite their reported insecticidal properties .
Enzyme Inhibitory Effects
Research has identified Bayogenin as a glycogen phosphorylase inhibitor. Glycogen phosphorylase catalyzes the rate-limiting step in glycogenolysis, the process by which glycogen is broken down to glucose-1-phosphate. This inhibitory activity suggests potential applications in metabolic regulation, though the specific potency and selectivity of this inhibition require further characterization.
Glycosylated Derivatives of Bayogenin
Bayogenin 3-O-cellobioside
Bayogenin 3-O-cellobioside is a glycosylated form of Bayogenin where a cellobiosyl residue is attached at the O-3 position . It is classified as a pentacyclic triterpenoid, a disaccharide derivative, and a triterpenoid saponin . Research has identified Bayogenin 3-O-cellobioside as a novel non-cultivar specific anti-blast metabolite produced in rice in response to Pyricularia oryzae infection , suggesting its important role in plant defense mechanisms.
Bayogenin 3-O-β-D-glucopyranoside
Bayogenin 3-O-β-D-glucopyranoside is another glycosylated form of Bayogenin that has shown significant biological activities. In vitro studies have demonstrated that this compound inhibits conidia germination and appressorium formation of P. oryzae in a dose-dependent manner at concentrations ranging from 5 nM/L to 100 nM/L . This activity highlights the potential of this compound as an effective antifungal agent.
Structure-Activity Relationships
A direct comparison between glycosylated and non-glycosylated forms of Bayogenin reveals significant differences in their biological activities. While glycosylated forms such as Bayogenin 3-O-β-D-glucopyranoside exhibit dose-dependent inhibition of conidia germination and appressorium formation in P. oryzae, the non-glycosylated Bayogenin shows no such effect . This stark contrast underscores the importance of glycosylation in enhancing the biological activities of Bayogenin, particularly its antifungal properties.
Research Applications
Agricultural Applications
The antifungal properties of Bayogenin glycosides, especially against the rice blast fungus P. oryzae, suggest potential agricultural applications. Rice blast disease, caused by P. oryzae, is one of the most destructive diseases of rice worldwide, causing significant yield losses. The identification of Bayogenin 3-O-cellobioside as a novel non-cultivar specific anti-blast metabolite opens up possibilities for developing new strategies to combat this disease, potentially through breeding for enhanced Bayogenin glycoside production or through the development of Bayogenin glycoside-based fungicides.
Pharmaceutical Research
The diverse biological activities of Bayogenin and its glycosides, including antimicrobial, antifungal, and potential anticancer properties, make them subjects of interest in pharmaceutical research. A screening of antitopoisomerase, antioxidant, and antimicrobial activities of various saponins, including those derived from Bayogenin, has revealed promising results that warrant further investigation .
Future Research Directions
Future research on Bayogenin could focus on several areas:
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Elucidating the complete biosynthetic pathway and regulation of Bayogenin in plants
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Investigating the structure-activity relationships of various Bayogenin derivatives to identify the most potent compounds
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Exploring the potential of Bayogenin glycosides in sustainable agriculture for disease management
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Assessing the pharmacokinetics and toxicology of Bayogenin and its derivatives for potential pharmaceutical applications
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Determining the specific mechanisms underlying the anticancer and enzyme inhibitory effects of Bayogenin
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